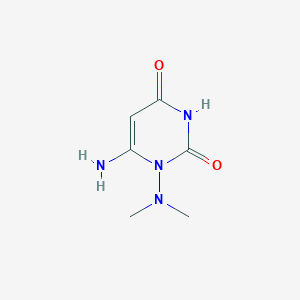
6-amino-1-(dimethylamino)pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-amino-1-(dimethylamino)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound with a pyrimidine ring structure. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The molecular formula of this compound is C6H10N4O2, and it has a molecular weight of 170.17 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1-(dimethylamino)pyrimidine-2,4(1H,3H)-dione can be achieved through various synthetic routes. One common method involves the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with arylamines and aldehydes in a ratio of 1:1:2. This reaction yields the respective 5,6,7-trisubstituted-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in good to moderate yields .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
6-amino-1-(dimethylamino)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogens (e.g., chlorine, bromine) or other nucleophiles in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
6-amino-1-(dimethylamino)pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-amino-1-(dimethylamino)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound exhibits high electrophilic nature, which allows it to interact with nucleophilic sites on biological molecules. This interaction can lead to the inhibition of key enzymes or receptors, resulting in its antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Amino-1-methyl-1H-pyrimidine-2,4-dione: Similar structure but with a methyl group instead of a dimethylamino group.
6-Amino-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione: Contains a pyrrolo ring fused to the pyrimidine ring.
6-(dimethylamino)-1H-pyrimidine-2,4-dione: Similar structure but without the amino group at position 6 .
Uniqueness
6-amino-1-(dimethylamino)pyrimidine-2,4(1H,3H)-dione is unique due to its combination of an amino group and a dimethylamino group on the pyrimidine ring. This unique structure contributes to its diverse chemical reactivity and wide range of applications in various fields.
Propriétés
Numéro CAS |
89488-99-3 |
|---|---|
Formule moléculaire |
C6H10N4O2 |
Poids moléculaire |
170.17g/mol |
Nom IUPAC |
6-amino-1-(dimethylamino)pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H10N4O2/c1-9(2)10-4(7)3-5(11)8-6(10)12/h3H,7H2,1-2H3,(H,8,11,12) |
Clé InChI |
FVCASHTZDYPQDZ-UHFFFAOYSA-N |
SMILES |
CN(C)N1C(=CC(=O)NC1=O)N |
SMILES canonique |
CN(C)N1C(=CC(=O)NC1=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















